Octanoyl chloride, 2-hexyl- Octanoyl chloride, 2-hexyl-
Brand Name: Vulcanchem
CAS No.: 77582-73-1
VCID: VC8184253
InChI: InChI=1S/C14H27ClO/c1-3-5-7-9-11-13(14(15)16)12-10-8-6-4-2/h13H,3-12H2,1-2H3
SMILES: CCCCCCC(CCCCCC)C(=O)Cl
Molecular Formula: C14H27ClO
Molecular Weight: 246.81 g/mol

Octanoyl chloride, 2-hexyl-

CAS No.: 77582-73-1

Cat. No.: VC8184253

Molecular Formula: C14H27ClO

Molecular Weight: 246.81 g/mol

* For research use only. Not for human or veterinary use.

Octanoyl chloride, 2-hexyl- - 77582-73-1

Specification

CAS No. 77582-73-1
Molecular Formula C14H27ClO
Molecular Weight 246.81 g/mol
IUPAC Name 2-hexyloctanoyl chloride
Standard InChI InChI=1S/C14H27ClO/c1-3-5-7-9-11-13(14(15)16)12-10-8-6-4-2/h13H,3-12H2,1-2H3
Standard InChI Key HZPNSZFAYUWMBC-UHFFFAOYSA-N
SMILES CCCCCCC(CCCCCC)C(=O)Cl
Canonical SMILES CCCCCCC(CCCCCC)C(=O)Cl

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Identifiers

2-Hexyloctanoyl chloride, systematically named 2-hexyloctanoyl chloride under IUPAC conventions, is registered under multiple identifiers, including CAS 77582-73-1, PubChem CID 71403260, and DTXSID00824182 . Its SMILES notation (CCCCCCC(CCCCCC)C(=O)Cl\text{CCCCCCC(CCCCCC)C(=O)Cl}) and InChIKey (HZPNSZFAYUWMBC-UHFFFAOYSA-N) provide unambiguous representations of its branched structure, featuring a hexyl side chain at the second carbon of an octanoyl chloride backbone .

Molecular and Electronic Structure

The compound’s 2D structure comprises a 14-carbon chain with a chloride group at the terminal carbonyl position (Fig. 1). Computational models predict a rotatable bond count of 11, facilitating conformational flexibility, while its XLogP3 value of 6.9 indicates high lipophilicity, consistent with long-chain acyl chlorides . The absence of hydrogen bond donors and a single acceptor (the carbonyl oxygen) further underscores its hydrophobic nature .

Table 1: Computed Physicochemical Properties of 2-Hexyloctanoyl Chloride

PropertyValueMethod/Source
Molecular Weight246.81 g/molPubChem 2.1
XLogP36.9XLogP3 3.0
Rotatable Bond Count11Cactvs 3.4.6.11
Exact Mass246.1750432 DaPubChem 2.1
Topological Polar Surface Area17.1 ŲOEChem 2.3.0

Synthesis and Industrial Production

Catalytic Chlorination Methods

The synthesis of 2-hexyloctanoyl chloride is achieved via chlorination of the corresponding carboxylic acid using phosgene (COCl2\text{COCl}_2) or thionyl chloride (SOCl2\text{SOCl}_2) in the presence of N,NN,N-disubstituted formamide catalysts . A patented batch process involves:

  • Catalyst Preparation: N,NN,N-Dimethylformamide (DMF) reacts with phosgene to form a catalyst adduct, enhancing electrophilic reactivity.

  • Reaction Phase: The carboxylic acid is treated with the catalyst adduct while simultaneously introducing gaseous hydrogen chloride (HCl\text{HCl}) and phosgene at atmospheric pressure.

  • Phase Separation: Post-reaction, the mixture separates into a catalyst-rich phase (recyclable) and a product phase, which is purged with nitrogen to remove residual gases .

Table 2: Key Reaction Parameters for Batch Synthesis

ParameterOptimal RangeImpact on Yield
Molar Ratio (DMF:Acid)0.1–0.6Higher ratios reduce side products
Phosgene Excess10–15%Ensures complete conversion
Temperature25–40°CBalances reaction rate and safety

Continuous Process Innovations

Continuous production methods utilize stirred-tank reactors with simultaneous feeding of carboxylic acid, phosgene, and hydrogen chloride. This approach minimizes catalyst degradation and improves throughput by maintaining steady-state conditions .

Physicochemical and Stability Profiles

Solubility and Reactivity

2-Hexyloctanoyl chloride is insoluble in water due to its nonpolar aliphatic chains but miscible with organic solvents like dichloromethane and toluene. Its reactivity is dominated by the electrophilic acyl chloride group, enabling facile nucleophilic acyl substitutions with amines and alcohols .

Thermal and Oxidative Stability

While specific thermogravimetric data are unavailable, analogous acyl chlorides decompose above 150°C, releasing hydrogen chloride. Storage under anhydrous conditions at 2–8°C is recommended to prevent hydrolysis to the corresponding carboxylic acid .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing branched fatty acid derivatives, which are investigated for lipid-based drug delivery systems. Its long alkyl chain enhances membrane permeability, a critical factor in prodrug design .

Polymer Chemistry

In polymer science, 2-hexyloctanoyl chloride is employed to modify surface properties of polyesters, imparting hydrophobicity. Patent literature highlights its use in creating anti-fouling coatings for marine applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator